N1-(benzo[d]thiazol-2-yl)-N2-(4-phenoxyphenyl)oxalamide
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Overview
Description
“N1-(benzo[d]thiazol-2-yl)-N2-(4-phenoxyphenyl)oxalamide” is a compound that belongs to the benzothiazole family . Benzothiazole derivatives have been found to exhibit a wide range of properties and applications, including optical properties, coordination properties, and electron acceptor properties . They have been used in various fields such as cancer treatment, antibacterial, anticonvulsant, antidiabetic, and antifungal applications .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, “N1-(benzo[d]thiazol-2-yl)-N2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide” was prepared by a reaction between benzo[d]thiazol-2-amine and flurbiprofen in high yield .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been analyzed using various spectroscopic techniques. For example, the IR spectrum of a similar compound showed peaks at 3374, 3215, 3096, 2950, 1709, 1609, 1528, 1444, 1277, 1194, 1058, 1037, 1016, 938, 852, 807, 746, 679 cm^-1 . The 1H NMR spectrum showed signals at 11.19 (s, 1H, NH), 8.82 (s, 1H, NH), 8.29–8.32 (d, 1H, J = 8.13 Hz), 8.29–8.32 (d, 1H, J = 8.11 Hz), 7.01–7.78 (m, 6H, ArH) .Chemical Reactions Analysis
Benzothiazole derivatives are highly reactive molecules and are extensively employed as reactants or reaction intermediates for the synthesis of a variety of fused heterocyclic compounds . The synthesis of C2-substituted benzothiazoles has received much attention .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be analyzed using various techniques. For instance, a similar compound was found to have a melting point of >350°C . The mass spectral data showed a peak at m/z 305 (M + 1)+ .Scientific Research Applications
Temperature-Controlled Fluorescence Switching
Triphenylamine–benzothiazole derivatives exhibit unique temperature-controlled fluorescence switching in polar solvents. This characteristic is attributed to the polarity-dependent formation of locally excited (LE) and twisted intramolecular charge-transfer (TICT) states, enabling fluorescence tuning. These findings have potential applications in developing organic molecules for fluorescence switching and tuning, leveraging the benzothiazole derivatives' photophysical properties (Kundu et al., 2019).
Luminescent Properties and White Light Emission
Benzothiazole derivatives demonstrate significant luminescent properties, with potential applications in white light emission. By doping these compounds into a polymer matrix, a saturated white-light emission with specific chromaticity coordinates can be achieved, offering a straightforward approach to fabricating white-light emitting devices using structurally similar compounds without detrimental energy transfer (Lu et al., 2017).
Anti-Tumor Agents
Bis-pyrazolyl-thiazoles incorporating the thiophene moiety have been synthesized and shown to exhibit promising anti-tumor activities against hepatocellular carcinoma cell lines. The results suggest these compounds could serve as potent anti-tumor agents, highlighting the therapeutic potential of benzothiazole derivatives in cancer treatment (Gomha et al., 2016).
Photodynamic Therapy for Cancer Treatment
New zinc phthalocyanine derivatives substituted with benzothiazole-based groups have been synthesized and characterized for their use in photodynamic therapy. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, indicating their potential as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).
Fluorescent Chemosensor for Metal Ion Detection
Benzothiazole derivatives have been synthesized and studied for their photophysical properties and application as fluorescent chemosensors. One such derivative showed promise as an on-off fluorescence chemosensor for detecting Fe3+ ions, offering a new avenue for selective metal ion detection in solution (Khan, 2020).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives are known to interact with their targets and cause changes that inhibit the growth of mycobacterium tuberculosis .
Biochemical Pathways
Benzothiazole derivatives are known to interfere with the biochemical pathways of mycobacterium tuberculosis, leading to its inhibition .
Pharmacokinetics
The compound was prepared by a reaction between benzo[d]thiazol-2-amine and flurbiprofen in high yield . The newly obtained flurbiprofen derivative was fully analyzed and characterized via 1 H, 13 C, UV, IR, and mass spectral data .
Result of Action
Benzothiazole derivatives have been reported to exhibit inhibitory effects against mycobacterium tuberculosis .
Future Directions
Benzothiazole derivatives have shown promising results in various fields, especially in medicinal chemistry. Future research could focus on designing and synthesizing new benzothiazole derivatives with improved pharmacological profiles. Additionally, further studies could be conducted to understand the mechanism of action of these compounds and to optimize their synthesis methods .
Properties
IUPAC Name |
N'-(1,3-benzothiazol-2-yl)-N-(4-phenoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3S/c25-19(20(26)24-21-23-17-8-4-5-9-18(17)28-21)22-14-10-12-16(13-11-14)27-15-6-2-1-3-7-15/h1-13H,(H,22,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDBUVGPPBWGLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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